molecular formula C18H22N4O2 B5561249 N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE

Cat. No.: B5561249
M. Wt: 326.4 g/mol
InChI Key: KNOHJRRUNQQDRV-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE is a synthetic compound that belongs to the class of azepane derivatives. Azepane is a seven-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an azepane ring, a phenyl group, and a pyrazole moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a photochemical dearomative ring expansion of nitroarenes.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the azepane derivative under basic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the azepane, phenyl, and pyrazole moieties through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antidiabetic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE is unique due to its combination of an azepane ring, phenyl group, and pyrazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14(23)20-17-16(18(24)21-11-7-2-3-8-12-21)13-19-22(17)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOHJRRUNQQDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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